4-(Methylamino)piperidine-4-carbonitrile is a chemical compound with the molecular formula and a molecular weight of 139.2 g/mol. This compound is recognized for its applications in various fields, particularly in organic synthesis and medicinal chemistry. It is classified as an amine and a nitrile, which indicates its functional groups and structural characteristics.
The compound is primarily synthesized through reactions involving piperidine derivatives, methylamine, and cyanide sources. Notable sources for its synthesis include academic literature and chemical databases such as PubChem and BenchChem.
4-(Methylamino)piperidine-4-carbonitrile falls under the categories of:
The synthesis of 4-(Methylamino)piperidine-4-carbonitrile typically involves the following methods:
The reaction conditions generally include:
The molecular structure of 4-(Methylamino)piperidine-4-carbonitrile features a piperidine ring with a methylamino group at one position and a carbonitrile group at another. The structural representation can be described as follows:
InChI=1S/C7H13N3/c1-9-7(6-8)2-4-10-5-3-7/h9-10H,2-5H2,1H3
KNYJNBBSYXERPX-UHFFFAOYSA-N
The compound's properties can be summarized in a table:
Property | Value |
---|---|
Molecular Formula | C₇H₁₃N₃ |
Molecular Weight | 139.2 g/mol |
Density | Not specified |
Melting Point | Not specified |
4-(Methylamino)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-(Methylamino)piperidine-4-carbonitrile involves its interaction with various molecular targets such as enzymes and receptors. The compound can act as either an inhibitor or activator, modulating biochemical pathways depending on its specific application.
The interactions typically lead to alterations in enzyme activity or receptor signaling, which can influence physiological processes relevant to its applications in medicinal chemistry.
While specific physical properties such as melting point and boiling point are not widely documented, it is important to note that the compound is likely to be a solid at room temperature given its structure.
Key chemical properties include:
4-(Methylamino)piperidine-4-carbonitrile has diverse applications in scientific research:
This compound's unique structure allows it to play significant roles across various scientific disciplines, highlighting its importance in both research and industrial contexts.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0